A Comprehensive Technical Guide to 3-(Boc-amino)-5,5-difluoropiperidine: Synthesis, Characterization, and Applications in Drug Discovery
A Comprehensive Technical Guide to 3-(Boc-amino)-5,5-difluoropiperidine: Synthesis, Characterization, and Applications in Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of 3-(Boc-amino)-5,5-difluoropiperidine (CAS Number: 1303973-94-5), a fluorinated heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development.[1][2][3][4] This document details the compound's chemical properties, a robust synthetic pathway adapted from established literature, comprehensive characterization methodologies, and its strategic applications in medicinal chemistry.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. The introduction of fluorine atoms into this scaffold, as seen in 3-(Boc-amino)-5,5-difluoropiperidine, offers a powerful strategy for modulating a molecule's physicochemical and pharmacokinetic properties.
The geminal difluoro group at the 5-position is particularly noteworthy. It can significantly alter local electronics, pKa, metabolic stability, and lipophilicity, often leading to improved drug-like properties.[5] The Boc-protected amine at the 3-position provides a versatile handle for subsequent chemical modifications, making this compound a valuable intermediate for the synthesis of complex drug candidates.
Physicochemical and Structural Data
A summary of the key properties of 3-(Boc-amino)-5,5-difluoropiperidine is presented in the table below.
| Property | Value | Source |
| CAS Number | 1303973-94-5 | [1][2][4] |
| Molecular Formula | C₁₀H₁₈F₂N₂O₂ | [4] |
| Molecular Weight | 236.26 g/mol | [1][4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| InChI Key | NZEASWFMIYVAAZ-UHFFFAOYSA-N | [4] |
Synthesis of 3-(Boc-amino)-5,5-difluoropiperidine
The synthesis of 3-(Boc-amino)-5,5-difluoropiperidine can be achieved through a multi-step sequence, leveraging established methods for the construction of the difluoropiperidine core. The following protocol is adapted from the robust synthesis of 5-amino-3,3-difluoropiperidines reported by Surmont et al. in Organic & Biomolecular Chemistry (2010), a key publication in this field. This pathway involves the cyclization of a difluorinated pentenylamine precursor.
Caption: Synthetic workflow for 3-(Boc-amino)-5,5-difluoropiperidine.
Experimental Protocol
Disclaimer: The following protocol is a representative synthesis adapted from published procedures for analogous compounds. Researchers should conduct their own risk assessments and optimization studies.
Step 1: N-Halosuccinimide-Induced Cyclization of N-benzyl-N-(2,2-difluoropent-4-enyl)amine
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Dissolve N-benzyl-N-(2,2-difluoropent-4-enyl)amine (1 equiv.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
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Add N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) (1 equiv.) portion-wise.
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Stir the mixture at 0 °C for 2 hours.
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Remove the solvent under reduced pressure. The resulting crude 1-benzyl-5-halo-3,3-difluoropiperidine can be used in the next step after filtration to remove succinimide.
Causality: This key step constructs the piperidine ring. The electrophilic halogen from the N-halosuccinimide adds to the double bond, inducing an intramolecular cyclization via the nucleophilic amine.
Step 2: Azide Displacement
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Dissolve the crude 1-benzyl-5-halo-3,3-difluoropiperidine (1 equiv.) in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃, ~1.2 equiv.).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the mixture into water and extract with an organic solvent (e.g., diethyl ether).
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Wash the combined organic phases with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 5-azido-1-benzyl-3,3-difluoropiperidine.
Causality: The azide anion is a potent nucleophile that displaces the halide at the 5-position via an Sₙ2 reaction, setting the stage for the introduction of the amino group.
Step 3: Reduction of the Azide
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Dissolve 5-azido-1-benzyl-3,3-difluoropiperidine (1 equiv.) in methanol (MeOH).
-
Add 10% Palladium on carbon (Pd/C) (10 wt%).
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Stir the mixture under a hydrogen atmosphere (1-2 bar) at room temperature for 48 hours.
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 5-amino-1-benzyl-3,3-difluoropiperidine.
Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The palladium catalyst facilitates the addition of hydrogen across the azide functional group, liberating nitrogen gas.
Step 4: Boc Protection of the Amino Group
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Dissolve 5-amino-1-benzyl-3,3-difluoropiperidine (1 equiv.) in a suitable solvent like DCM.
-
Add a base such as triethylamine (Et₃N, ~1.5 equiv.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, ~1.1 equiv.) dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography.
Causality: The Boc group is a standard protecting group for amines. It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions. This step ensures the selective reactivity of the piperidine nitrogen in subsequent steps if needed.
Step 5: Debenzylation to Yield the Final Product
-
Dissolve the Boc-protected intermediate (1 equiv.) in an appropriate solvent (e.g., ethanol or ethyl acetate).
-
Add a palladium catalyst, such as Pd/C (10 wt%).
-
Stir the mixture under a hydrogen atmosphere (e.g., 4-5 bar) at room temperature for 15-24 hours.
-
Filter the mixture through Celite® and concentrate the filtrate to yield 3-(Boc-amino)-5,5-difluoropiperidine.
Causality: The N-benzyl group is removed via hydrogenolysis. The palladium catalyst facilitates the cleavage of the C-N bond, replacing the benzyl group with a hydrogen atom to yield the final secondary amine.
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), and complex multiplets for the piperidine ring protons.
-
¹³C NMR: Will display signals for the Boc carbonyl and quaternary carbon, as well as the piperidine carbons. The carbon bearing the gem-difluoro group will appear as a triplet due to C-F coupling.
-
¹⁹F NMR: A key diagnostic tool, expected to show signals characteristic of a gem-difluoro group on a saturated ring system.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show the protonated molecular ion [M+H]⁺, confirming the molecular weight of 236.26.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch (carbamate), C=O stretch (carbamate), and C-F bonds are expected.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Applications in Medicinal Chemistry and Drug Discovery
While specific, publicly disclosed applications of 3-(Boc-amino)-5,5-difluoropiperidine are nascent, its structural motifs point to significant potential in drug development. The non-fluorinated analog, (R)-3-(Boc-amino)piperidine, is a crucial intermediate in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors like Alogliptin and Linagliptin, which are used to treat type 2 diabetes.[6]
The incorporation of the gem-difluoro group in the piperidine ring is a well-established strategy in medicinal chemistry to:
-
Enhance Metabolic Stability: The C-F bond is stronger than the C-H bond, and the fluorine atoms can block sites of oxidative metabolism.
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH and potentially improving cell permeability and oral absorption.
-
Alter Conformation: The presence of the difluoro group can influence the conformational preference of the piperidine ring, which can lead to improved binding affinity for a target protein.
Given these benefits, 3-(Boc-amino)-5,5-difluoropiperidine is a highly attractive building block for the synthesis of novel therapeutic agents targeting a wide range of diseases, including metabolic disorders, central nervous system diseases, and oncology.[5]
Safety, Handling, and Storage
As a fine chemical intended for research, 3-(Boc-amino)-5,5-difluoropiperidine should be handled with appropriate precautions. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds suggest the following:
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Hazards: May cause skin, eye, and respiratory tract irritation.
Researchers must consult the supplier-specific SDS before handling this compound.
Conclusion
3-(Boc-amino)-5,5-difluoropiperidine is a valuable and versatile building block for modern drug discovery. Its synthesis, while multi-stepped, is achievable through established chemical transformations. The strategic placement of the gem-difluoro group and the synthetically tractable Boc-protected amine make it a compelling starting material for the creation of next-generation therapeutics with potentially enhanced pharmacological profiles. This guide provides a foundational understanding of its synthesis, characterization, and strategic importance for scientists working at the forefront of medicinal chemistry.
References
-
PubChem. (n.d.). 3-(Boc-amino)piperidine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
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Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514–4517. [Link]
- Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis. Retrieved January 7, 2026, from [Link]
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